molecular formula C16H20N8 B2561623 5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380178-26-5

5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2561623
CAS No.: 2380178-26-5
M. Wt: 324.392
InChI Key: GLDOXYNBNCRQIJ-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDKs, preventing phosphorylation of key substrates required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This unique structure contributes to its potent anticancer activity and makes it a promising candidate for further development .

Properties

IUPAC Name

4-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-3-12-11(2)17-9-19-15(12)23-4-6-24(7-5-23)16-13-8-21-22-14(13)18-10-20-16/h8-10H,3-7H2,1-2H3,(H,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDOXYNBNCRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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